![molecular formula C8H15NO6S B1334733 (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid CAS No. 110270-19-4](/img/structure/B1334733.png)

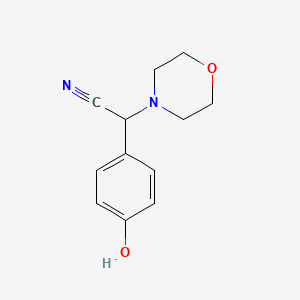

(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve multiple steps, each with specific reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability under various conditions .Scientific Research Applications

Biomarker for Occupational Exposure

Thiazolidine derivatives, such as thiazolidine-2-thione-4-carboxylic acid (TTCA), have been studied as potential biomarkers for occupational exposure. For instance, TTCA has been identified as a metabolite of Captan fungicide in human metabolism and is considered a stable urinary biomarker for assessing exposure to certain chemicals like carbon disulfide and alkylene bisdithiocarbamates (Krieger & Thongsinthusak, 1993). Additionally, the presence of TTCA in urine has been linked to dietary sources, such as the consumption of brassica vegetables, suggesting that certain food items can contribute to the levels of this metabolite in the human body (Simon, Nicot, & Dieudonné, 1994).

Metabolic Pathways and Exposure Assessment

Research on thiazolidine derivatives also involves understanding their metabolic pathways and quantification in biological samples for exposure assessment. A study developed a quantitative method for determining 2-thiazolidinethione-4-carboxylic acid in human urine, which is relevant for biological monitoring of exposure to certain dithiocarbamates and carbon disulfide (Weiss, Hardt, & Angerer, 1999).

Toxicology and Occupational Health

Further research into thiazolidine derivatives includes toxicological assessments and their relevance to occupational health. For instance, studies have investigated the urinary excretion patterns of TTCA in workers exposed to carbon disulfide, offering insights into the use of TTCA as a bio-monitoring index for exposure (Luo et al., 2003). This type of research is crucial for establishing safety standards and preventive measures in workplaces where individuals might be exposed to chemicals that metabolize into thiazolidine derivatives.

Safety And Hazards

properties

IUPAC Name |

(2R,4R)-2-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5-,6+,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZXTDUDXXPCMJ-PJEQPVAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N[C@H](S1)[C@@H]([C@H]([C@@H](CO)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384694 |

Source

|

| Record name | (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

110270-19-4 |

Source

|

| Record name | (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[(dimethylamino)dimethylsilyl]ethane](/img/structure/B1334683.png)